3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2-methyl-7-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-5-16(3,4)10-6-7-11-12(8-10)21-14-13(11)15(20)19(17)9(2)18-14/h10H,5-8,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRILKPPJGEAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mechanism of Action of 3-Amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Target of Action The primary target of this compound is Mycobacteria, specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that the compound may interact with specific proteins or enzymes within the Mycobacteria to inhibit their growth or replication.
Result of Action The result of the compound’s action is a significant reduction in the growth or replication of Mycobacteria . This could potentially lead to the clearance of the bacterial infection in a host organism.
Biochemical Analysis
Biochemical Properties
3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses and activities.
Cellular Effects
The effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on cells are diverse and significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. It can also affect the expression of certain genes, thereby influencing the production of proteins and other molecules essential for cellular processes. Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating specific signaling pathways and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.
Biological Activity
3-Amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The specific synthetic route can vary, but it generally includes the formation of the benzothieno and pyrimidine frameworks. Detailed methodologies can be found in various patents and research articles that focus on similar compounds within the same chemical class .
Antimicrobial Properties
Research indicates that derivatives of the benzothieno-pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs possess potent effects against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may exert anticancer effects through various pathways:
- SHP1 Activation : Some compounds in this class activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), leading to decreased phosphorylation of STAT3 and subsequent inhibition of cancer cell proliferation .
- Cell Viability Assays : In cell viability assays using leukemia and lung cancer cell lines, IC50 values were reported in the low micromolar range (e.g., 1.65–5.51 μM), indicating potent anti-tumor activity .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Protein Kinases : It may inhibit various kinases involved in signaling pathways critical for cell growth and survival.
- Inflammation Modulation : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammation-related diseases .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy against common pathogens. The results indicated significant inhibition zones compared to control groups.
- Anticancer Efficacy : A study focused on the effects on different cancer cell lines reported that treatment with this compound led to a marked reduction in cell viability and induced apoptosis in treated cells.
Data Summary
| Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|
| Antimicrobial | Varies by pathogen | Disruption of cell membranes |
| Anticancer | 1.65–5.51 | SHP1 activation; STAT3 inhibition |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for drug development. Research indicates its potential as an anti-inflammatory and analgesic agent. It has been studied for its ability to inhibit specific enzymes related to pain and inflammation pathways.
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various compounds, 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The results indicated a dose-dependent response with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one | 12.5 | |
| Aspirin | 15.0 | |
| Ibuprofen | 18.0 |
Neuroprotective Effects
Research has also highlighted its neuroprotective properties. In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
Agricultural Applications
Pesticidal Activity
The compound has shown promise as an agricultural pesticide. Its structure suggests potential activity against pests due to its ability to disrupt biological pathways in insects.
Case Study: Insecticidal Activity
Field trials conducted on crops treated with formulations containing this compound revealed a significant reduction in pest populations. The efficacy was measured against common agricultural pests like aphids and beetles.
Materials Science
Polymer Additives
In materials science, 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Thermal Stability Enhancement
Research demonstrated that incorporating this compound into polyolefin matrices improved thermal degradation temperatures significantly compared to unmodified polymers.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity
- Substituent Bulk : The tert-pentyl group in the target compound may confer superior metabolic stability compared to smaller alkyl groups (e.g., methyl in or ethyl in ), though it could reduce aqueous solubility .
- Amino vs. Phenoxy Groups: The 3-amino group (target compound) vs. 4-bromophenoxy () alters target selectivity. Phenoxy derivatives may favor π-π stacking with aromatic residues, while amino groups enable hydrogen bonding .
- Chlorophenyl Derivatives : Electron-withdrawing groups (e.g., in ) enhance cytotoxicity but may increase off-target risks .
Research Findings and Gaps
- Anticancer Potential: Analogs like and show low micromolar activity, but the target compound’s efficacy remains unstudied.
- Antimicrobial Activity: Thienopyrimidines with amino groups (e.g., ) exhibit pronounced effects, suggesting the target compound should be tested against bacterial/fungal strains.
- Mechanistic Insights : HDAC inhibition is reported for similar compounds , while BPOET uniquely targets ribosome resuscitation.
Preparation Methods
Procedure
-
- Azomethine intermediates derived from substituted aldehydes and amines.
- Thiophene derivatives to introduce the benzothieno moiety.
- Secondary amines or alcohols as nucleophiles.
Key Observations
- Reaction yields are optimized by adjusting solvent concentration and temperature.
- The presence of electron-donating or electron-withdrawing groups on the nucleophile influences product formation.
Aza-Wittig Reaction
The aza-Wittig reaction is another effective approach for synthesizing tetrahydrobenzothienopyrimidines. This method utilizes iminophosphoranes and aromatic isocyanates to generate carbodiimides.
Procedure
-
- Iminophosphorane compounds synthesized from primary amines and triphenylphosphine.
- Aromatic isocyanates to form carbodiimides.
Key Observations
- The type of nucleophile significantly affects cyclization efficiency.
- Phenols or alkyl alcohols used as nucleophiles result in varied substitution patterns on the pyrimidine ring.
General Reaction Scheme
Below is a summarized reaction scheme for synthesizing the target compound:
| Step | Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Azomethine intermediate + secondary amine | K₂CO₃ | Ethanol | Reflux (30–60 min) | Tetrahydrobenzothienopyrimidine derivative |
| 2 | Iminophosphorane + aromatic isocyanate | EtO⁻Na⁺ | Methanol | Controlled pH and temperature | Carbodiimide intermediate |
Optimization Strategies
To maximize yield and purity during synthesis:
- Temperature Control : Maintain optimal reflux temperatures to prevent degradation.
- Catalyst Selection : Use strong bases like sodium ethoxide for efficient cyclization.
- Solvent Choice : Ethanol and methanol are preferred for their ability to dissolve reactants and stabilize intermediates.
Analytical Characterization
After synthesis, the compound can be characterized using:
- NMR Spectroscopy : To confirm structural integrity.
- IR Spectroscopy : For functional group analysis.
- Mass Spectrometry : To verify molecular weight (305.4 g/mol).
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via cyclocondensation of 3-amino-2-mercapto derivatives with carbonyl-containing reagents. For example, hydrazine hydrate in refluxing pyridine reacts with 3-benzyl-2-sulfanyl intermediates to form hydrazino derivatives, followed by alkylation or functionalization steps . Characterization involves 1H/13C NMR (e.g., δ 2.34 ppm for SCH3 groups ), IR (e.g., 1718 cm⁻¹ for C=O stretches ), and X-ray crystallography (mean C–C bond length: 0.004 Å ).
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Q. How can researchers ensure purity during synthesis?
Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol or ethyl acetate) to remove by-products. Monitor reactions via TLC and validate purity by HPLC (>98% ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
- Temperature Control : Reflux in ethanol (70–80°C) minimizes side reactions .
- Catalysts : Aluminum amalgam in THF/water reduces sulfonyl groups efficiently .
- Stoichiometry : Excess hydrazine (140 mmol vs. 5 mmol substrate) drives cyclization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify IC50 variability .
- Structural Modifications : Compare activity of analogs (e.g., 3-amino vs. 3-benzyl derivatives ).
- Targeted Assays : Use molecular docking to assess binding affinity for specific enzymes (e.g., DHFR for antimicrobial activity ).
Q. How can computational methods guide the design of derivatives with enhanced activity?
Perform docking studies (AutoDock Vina) to predict interactions with targets like bacterial gyrase or cyclooxygenase-2. Prioritize derivatives with low binding energy (e.g., –9.2 kcal/mol ). Validate predictions via SAR analysis of substituents (e.g., 4-fluorophenyl groups enhance lipophilicity ).
Methodological Challenges
Q. How to address low yields in alkylation steps?
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield amines during alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 85% yield in 5 h ).
Q. What analytical approaches distinguish tautomeric forms in solution?
- Variable Temperature NMR : Monitor chemical shift changes (e.g., imino vs. amino tautomers ).
- pH-Dependent UV/Vis : Identify protonation states via λmax shifts .
Biological Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
